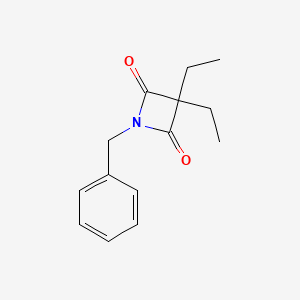

1-Benzyl-3,3-diethylazetidine-2,4-dione

Description

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-benzyl-3,3-diethylazetidine-2,4-dione |

InChI |

InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

FWKVKYCYDHDEBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of O-Benzylhydroxylamine (Compound 25)

O-Benzylhydroxylamine is prepared by reacting hydroxylamine hydrochloride with benzyl bromide under basic conditions. The reaction is typically carried out in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding a 65–70% isolated product after column chromatography.

Cyclization to Form the Azetidine-Dione Core

Compound 25 (0.658 g, 5.35 mmol) is dissolved in dioxane (10 mL) in a 100 mL round-bottom flask. The solution is heated to 80°C under nitrogen for 12 hours, facilitating intramolecular cyclization. The reaction mixture is then cooled, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield 1-benzyl-3,3-diethylazetidine-2,4-dione (compound 26 ) in 58% yield.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dioxane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 58% |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.32–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH2Ph), 3.45 (q, J = 7.1 Hz, 4H, CH2CH3), 1.22 (t, J = 7.1 Hz, 6H, CH2CH3).

-

13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 137.2 (Ar-C), 128.6–127.8 (Ar-CH), 64.3 (CH2Ph), 46.1 (CH2CH3), 12.8 (CH2CH3).

-

HRMS : m/z calculated for C14H17NO2 [M+H]+: 231.1259; found: 231.1263.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Optimization Strategies

Competing Side Reactions

During cyclization, over-oxidation or dimerization may occur, particularly at elevated temperatures. To mitigate this:

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-diethylazetidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, sulfonates; polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through a mixed mechanism, involving both competitive and non-competitive inhibition . The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, mediated by the activation of caspase-3 and other apoptotic pathways .

Comparison with Similar Compounds

Substituted Azetidine-2,4-dione Derivatives

Several analogs share the azetidine-2,4-dione core but differ in substituents (Table 1):

Key Findings :

- Diethyl vs. Dimethyl at C3 : Diethyl groups enhance HNE inhibition compared to dimethyl analogs, likely due to increased lipophilicity and steric effects optimizing enzyme binding .

- Benzyl vs. Phenyl at N1 : The benzyl group in 1-benzyl-3,3-diethylazetidine-2,4-dione improves selectivity for HNE over related proteases compared to phenyl-substituted analogs .

- Heteroaromatic Substitutents : Pyridin-3-yl substitution reduces potency (sub-micromolar IC₅₀), suggesting benzyl or phenyl groups are optimal for HNE targeting .

Thiazole-Fused Derivatives

Derivatives combining the azetidine-2,4-dione core with thiazole rings exhibit enhanced dual activity (Table 2):

Key Findings :

- Thiazole Integration: Thiazole rings significantly boost antiproliferative activity (IC₅₀ < 1.5 μM) while maintaining nanomolar HNE inhibition .

- Selectivity : Both 1-benzyl-3,3-diethylazetidine-2,4-dione and thiazole hybrids show low toxicity to healthy BALB/3T3 cells, indicating a high therapeutic index .

Comparison with Other Dione-Containing Compounds

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., antidiabetic drugs) share a five-membered ring but differ in pharmacokinetic (PK) properties:

Key Findings :

Oxazolidine-2,4-dione Derivatives

Oxazolidine-2,4-diones (e.g., 3-((1-(3-(methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione) exhibit structural similarities but lack the azetidine ring’s rigidity. This reduces their potency in HNE inhibition (IC₅₀ > 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.